![molecular formula C17H4Cl2O7 B14283131 5,5'-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) CAS No. 137911-87-6](/img/structure/B14283131.png)
5,5'-Carbonylbis(6-chloro-2-benzofuran-1,3-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) is a chemical compound that belongs to the class of benzofuran derivatives.
Vorbereitungsmethoden
The synthesis of 5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) involves the reaction of 6-chloro-2-benzofuran-1,3-dione with a carbonylating agent. The reaction conditions typically include the use of a solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction is carried out at a temperature range of 0-50°C, and the product is purified by recrystallization or chromatography .
Analyse Chemischer Reaktionen
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted benzofuran derivatives
Wissenschaftliche Forschungsanwendungen
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of organic electrode materials for sodium-ion batteries, enhancing their electrochemical performance
Wirkmechanismus
The mechanism of action of 5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) involves its interaction with specific molecular targets and pathways. The compound can initiate the insertion of sodium ions and activate ortho-carbonyl functional groups, leading to its high theoretical specific capacity for sodium-ion storage. This mechanism is particularly relevant in the context of its application in sodium-ion batteries .
Vergleich Mit ähnlichen Verbindungen
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) can be compared with other benzofuran derivatives, such as:
5,5’-Carbonylbis(2-benzofuran-1,3-dione): Similar in structure but lacks the chlorine substituents, which may affect its biological and chemical properties.
Benzophenonetetracarboxylic acid dianhydride: Another related compound with different functional groups, leading to variations in its reactivity and applications.
Eigenschaften
CAS-Nummer |
137911-87-6 |
---|---|
Molekularformel |
C17H4Cl2O7 |
Molekulargewicht |
391.1 g/mol |
IUPAC-Name |
5-chloro-6-(6-chloro-1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H4Cl2O7/c18-11-3-7-5(14(21)25-16(7)23)1-9(11)13(20)10-2-6-8(4-12(10)19)17(24)26-15(6)22/h1-4H |
InChI-Schlüssel |
VCDNVUTZVJFNQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1C(=O)C3=C(C=C4C(=C3)C(=O)OC4=O)Cl)Cl)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.